molecular formula C11H11NO2 B1582557 N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide CAS No. 58161-35-6

N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide

Cat. No. B1582557
CAS RN: 58161-35-6
M. Wt: 189.21 g/mol
InChI Key: GHUPGGYDRVSZSW-UHFFFAOYSA-N
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Description

“N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide” is a chemical compound with the CAS Number: 58161-35-6 . It has a molecular weight of 189.21 and its IUPAC name is N-(1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide .


Synthesis Analysis

The synthesis of “N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide” involves several steps. The reaction conditions and yield can vary depending on the specific synthesis method .


Molecular Structure Analysis

The InChI code for “N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide” is 1S/C11H11NO2/c1-7(13)12-9-3-4-10-8(6-9)2-5-11(10)14/h3-4,6H,2,5H2,1H3,(H,12,13) .


Chemical Reactions Analysis

The chemical reactions involving “N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide” are complex and can vary depending on the specific conditions and reactants used .


Physical And Chemical Properties Analysis

“N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide” is a solid at room temperature . It has a predicted boiling point of 427.4±34.0 °C and a predicted density of 1.277±0.06 g/cm3 . The compound has a predicted pKa of 14.53±0.20 .

Scientific Research Applications

1. Antibacterial and Antifungal Studies

  • Summary of Application : This compound has been used in the synthesis of halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives, which have been studied for their antibacterial and antifungal properties .
  • Methods of Application : A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .
  • Results : The synthesized compounds were tested against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .

2. Herbicidal Activity

  • Summary of Application : Compounds similar to “N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide” have been found to exhibit herbicidal activity .

3. Anti-inflammatory Activity

  • Summary of Application : Derivatives of compounds similar to “N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide” have been found to exhibit anti-inflammatory activity .

4. Antioxidant Activity

  • Summary of Application : Derivatives of compounds similar to “N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide” have been found to exhibit antioxidant activity .

5. Antiviral Activity

  • Summary of Application : Derivatives of compounds similar to “N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide” have been found to exhibit antiviral activity .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . The precautionary statement is P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

N-(1-oxo-2,3-dihydroinden-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7(13)12-9-3-4-10-8(6-9)2-5-11(10)14/h3-4,6H,2,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUPGGYDRVSZSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10310309
Record name N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10310309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide

CAS RN

58161-35-6
Record name 58161-35-6
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Record name N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10310309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1-(1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of N-(2,3-dihydro-1H-inden-5-yl)acetamide (50 g, 0.29 mol) in 150 mL of acetic acid and 40 mL of acetic anhydride was added dropwise to a solution of chromium trioxide in a mixed solution (30 mL of water and 140 mL of acetic acid) at a temperature of 10° C. (achieved by external cooling). After stirring overnight, the solution was poured into 2 L of ice water with vigorous stirring. The resulting solid was filtered and washed with cooled EtOH to give the title compound.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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